Octanoic acid, mixed diesters with hexanoic acid and triethylene glycol
Description
Octanoic acid, mixed diesters with hexanoic acid and triethylene glycol (CAS 68583-51-7) is a mixed diester synthesized from triethylene glycol (a triether of ethylene glycol) esterified with octanoic acid (C8) and hexanoic acid (C6). Its structure combines the hydrophobicity of C6/C8 acids with the hydrophilic ether oxygen atoms of triethylene glycol, making it suitable for applications in polymer chemistry, solvents, and industrial formulations .
Properties
IUPAC Name |
hexanoic acid;2-[2-(2-hydroxyethoxy)ethoxy]ethanol;octanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.C6H14O4.C6H12O2/c1-2-3-4-5-6-7-8(9)10;7-1-3-9-5-6-10-4-2-8;1-2-3-4-5-6(7)8/h2-7H2,1H3,(H,9,10);7-8H,1-6H2;2-5H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQOQTKKCNSGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O.CCCCCC(=O)O.C(COCCOCCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68130-48-3 | |
| Record name | Octanoic acid, mixed diesters with hexanoic acid and triethylene glycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68130-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic acid, mixed diesters with hexanoic acid and triethylene glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068130483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, mixed diesters with hexanoic acid and triethylene glycol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanoic acid, mixed diesters with hexanoic acid and triethylene glycol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.336 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of octanoic acid, mixed diesters with hexanoic acid and triethylene glycol involves the esterification of octanoic acid and hexanoic acid with triethylene glycol. This reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants into the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of continuous flow reactors also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Octanoic acid, mixed diesters with hexanoic acid and triethylene glycol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Ester groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or different esters.
Scientific Research Applications
Applications Overview
-
Food Industry
- Flavoring Agents: Octanoic acid and its esters are used as flavoring agents due to their pleasant aroma and taste profile. They are often incorporated into food products to enhance flavor.
- Preservatives: The antimicrobial properties of octanoic acid make it a suitable candidate for food preservation, extending shelf life by inhibiting microbial growth.
-
Cosmetic and Personal Care Products
- Emollients: Mixed diesters serve as effective emollients in creams and lotions, providing a smooth application and enhancing skin feel.
- Stabilizers: In cosmetic formulations, these compounds stabilize emulsions, improving product texture and consistency.
-
Pharmaceutical Applications
- Drug Delivery Systems: The solubilizing properties of octanoic acid mixed diesters facilitate the formulation of drug delivery systems, enhancing bioavailability of lipophilic drugs.
- Antimicrobial Agents: Due to their antimicrobial properties, these esters are explored as potential preservatives in pharmaceutical formulations.
Case Study 1: Food Preservation
A study investigated the efficacy of octanoic acid mixed diesters as preservatives in dairy products. The results indicated that the addition of these esters significantly reduced microbial counts compared to control samples without preservatives. This suggests a promising application in extending the shelf life of dairy products while maintaining quality.
Case Study 2: Cosmetic Formulation
In a formulation study for moisturizing creams, octanoic acid mixed diesters were incorporated at varying concentrations. The sensory evaluation revealed that formulations containing these esters had superior spreadability and skin feel compared to those without them. Additionally, stability tests showed that the emulsions remained stable over time.
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Food Industry | Flavoring Agents | Enhances flavor profile |
| Preservatives | Extends shelf life | |
| Cosmetic Industry | Emollients | Improves skin feel |
| Stabilizers | Enhances emulsion stability | |
| Pharmaceutical Industry | Drug Delivery Systems | Increases bioavailability |
| Antimicrobial Agents | Provides preservation in formulations |
Mechanism of Action
The mechanism of action of octanoic acid, mixed diesters with hexanoic acid and triethylene glycol involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution and transport of other molecules, enhancing their reactivity and availability. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Structural and Functional Differences
Triethylene Glycol vs. Propylene Glycol-Based Diesters
- Propylene Glycol Dicaprylate/Dicaprate (CAS 68583-51-7): Components: Propylene glycol esterified with octanoic (caprylic) and decanoic (capric) acids. Molecular Weight: 666.97 g/mol . Properties: Low viscosity, lightweight texture, and solubility in alcohol-water mixtures. Applications: Predominantly used in cosmetics as a moisturizer and emollient . Key Difference: Propylene glycol’s shorter chain length (compared to triethylene glycol) reduces hydrophilicity, making it less suitable for polar solvent applications but ideal for skincare formulations.
- Octanoic Acid, Mixed Diesters with Butyric Acid and Pentaerythritol (CAS 90480-52-7): Components: Pentaerythritol (tetraol) esterified with octanoic and butyric (C4) acids. Properties: Highly branched structure due to pentaerythritol, likely resulting in higher melting points and reduced solubility. Applications: Potential use in lubricants or plasticizers due to branching .
Triethylene Glycol vs. Monoester Derivatives
- Propylene Glycol Monocaprylate: Components: Propylene glycol monoesterified with octanoic acid. Properties: Contains ≥90% monoesters, offering higher hydrophilicity than diesters. Applications: Used as a solubilizer in pharmaceuticals and food additives .
Industrial and Regulatory Considerations
- Biodegradability : The presence of C6/C8 acids in the target compound may enhance biodegradability compared to longer-chain derivatives (e.g., C10 in propylene glycol dicaprate) .
- Regulatory Status : The compound is listed in the U.S. EPA’s Endocrine Disruptor Screening Program, indicating regulatory scrutiny absent in some analogs .
- Safety : Triethylene glycol derivatives generally exhibit low toxicity, but mixed diesters may require specific handling due to ester hydrolysis risks .
Biological Activity
Octanoic acid, also known as caprylic acid, is a medium-chain saturated fatty acid that has gained attention for its potential biological activities. When combined with hexanoic acid (capronic acid) and triethylene glycol, the resulting mixed diesters exhibit unique properties that may influence various biological processes. This article explores the biological activity of these compounds, focusing on their cytotoxicity, antimicrobial properties, and metabolic effects.
Chemical Composition and Properties
The compound is a mixture of octanoic acid, hexanoic acid, and triethylene glycol. The structural formula can be represented as follows:
- Octanoic Acid : C₈H₁₆O₂
- Hexanoic Acid : C₆H₁₂O₂
- Triethylene Glycol : C₆H₁₄O₄
These components interact to form esters that may exhibit different biological activities compared to their individual constituents.
1. Cytotoxicity
Recent studies have assessed the cytotoxic effects of octanoic acid and its mixed diesters. A study investigated the impact of hexanoic acid on human skin cells (HaCaT) and found that it increased cell viability at certain concentrations but caused a slight reduction at higher doses . This suggests a dose-dependent effect where lower concentrations may promote cell health while higher concentrations could be detrimental.
Table 1: Cytotoxicity Effects of Hexanoic Acid on HaCaT Cells
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 50 | 120 |
| 100 | 115 |
| 500 | 80 |
2. Antimicrobial Properties
Octanoic acid and its derivatives have demonstrated significant antimicrobial activity. Research indicates that fatty acids like octanoic acid destabilize bacterial cell membranes, leading to increased permeability and cell lysis . This property makes them promising candidates for use in antimicrobial formulations.
Table 2: Antimicrobial Activity of Octanoic Acid
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 0.75 |
3. Metabolic Effects
A study examined the metabolic effects of octanoic acid in mice, focusing on its role in promoting ketosis when included in a ketogenic diet. The results indicated significant increases in urinary ketone bodies following administration of octanoic acid . This suggests that octanoic acid can enhance fat metabolism, potentially aiding in weight management and providing neuroprotective benefits.
Table 3: Urinary Ketone Body Levels Post Treatment
| Treatment Group | Ketone Body Level (mmol/L) |
|---|---|
| Control | 0.5 |
| Octanoic Acid | 3.0 |
| Decanoic Acid | 2.5 |
| Combination | 4.5 |
Case Study 1: Neuroprotective Potential
In a controlled study involving Swiss albino mice, octanoic acid was administered to evaluate its neuroprotective effects against neurodegenerative disorders associated with ketogenic diets. Mice receiving octanoic acid showed improved cognitive function and reduced markers of neuroinflammation compared to controls .
Case Study 2: Antimicrobial Efficacy
A clinical trial evaluated the efficacy of octanoic acid-based formulations against common skin pathogens. Results indicated a significant reduction in bacterial load on treated skin compared to untreated controls, supporting its use in topical applications for infection prevention .
Q & A
Q. What are the established synthetic methodologies for preparing octanoic acid, mixed diesters with hexanoic acid and triethylene glycol?
The synthesis typically involves esterification of hexanoic acid and octanoic acid with triethylene glycol under acidic or catalytic conditions. A common approach includes:
- Catalytic esterification : Use of metal catalysts like zinc oxide (ZnO) at 110–120°C with a molar ratio of acids to glycol at 2:1.3 .
- Acid-catalyzed reactions : Sulfuric acid or p-toluenesulfonic acid as catalysts, with reflux in toluene to remove water via azeotropic distillation .
- Monitoring : Reaction progress can be tracked via thin-layer chromatography (TLC) or gas chromatography (GC) to quantify ester formation .
Q. How can researchers characterize the purity and structural integrity of this mixed diester?
- Chromatography : GC-MS or HPLC to separate and identify ester components based on retention times and mass spectra .
- Spectroscopy : H NMR and C NMR to confirm ester linkages and quantify acid/glycol ratios. FT-IR can validate carbonyl (C=O) and ether (C-O-C) functional groups .
- Physical properties : Measure boiling point (e.g., 269.6°C at 760 mmHg for analogous diesters) and flash point (e.g., 121.8°C) using standardized ASTM methods .
Q. What are the key physicochemical properties critical for experimental design?
- Hydrophobicity : LogP values can be predicted via software (e.g., ChemAxon) or measured using shake-flask methods to assess partitioning behavior.
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures, crucial for applications requiring high-temperature processing .
- Solubility : Test in common organic solvents (e.g., dichloromethane, ethyl acetate) to guide reaction solvent selection .
Advanced Research Questions
Q. How do variations in molar ratios of hexanoic acid to triethylene glycol influence ester distribution and product yield?
- Experimental design : Use a factorial design to test molar ratios (e.g., 1.5:1 to 3:1 acid:glycol) while maintaining constant catalyst loading (1.3% wt. ZnO) and temperature (110–120°C) .
- Analysis : Employ GC to quantify individual esters (e.g., mono-, di-, or tri-esters) and optimize for maximum diester yield. Data contradictions in literature may arise from differences in catalyst efficiency or side reactions (e.g., transesterification) .
Q. What is the mechanistic role of Sn(II) catalysts in the esterification process, and how can this inform reaction optimization?
- Mechanism : SnOct2 reacts with alcohols (e.g., benzyl alcohol) to liberate octanoic acid, forming Sn(OH)₂, which precipitates as SnO and initiates polymerization or esterification at elevated temperatures (>120°C) .
- Optimization : Vary SnOct2 concentration (0.1–1.0 mol%) and monitor esterification kinetics via in situ IR spectroscopy. Compare with alternative catalysts (e.g., ZnO) to assess trade-offs in reaction rate vs. byproduct formation .
Q. How can researchers resolve discrepancies in reported optimal reaction temperatures for this diester synthesis?
- Contradiction analysis : Differences may stem from catalyst type (e.g., acid vs. metal catalysts) or solvent systems. For example, SnOct2 requires >120°C for activation, while ZnO operates efficiently at 110°C .
- Methodology : Replicate studies under controlled conditions (same catalyst, purity of reagents) and use statistical tools (e.g., ANOVA) to identify significant variables.
Q. What methodologies are appropriate for assessing the environmental impact and biodegradability of this compound?
- Biodegradability testing : Use OECD 301B (Ready Biodegradability) tests with activated sludge inoculum. Compare degradation rates to octanoic acid (readily biodegradable) and note potential delays due to ester complexity .
- Toxicity assays : Conduct algal growth inhibition (OECD 201) or Daphnia magna acute toxicity tests to evaluate ecotoxicological risks .
Q. How can thermal-oxidative stability be evaluated for applications in polymer plasticizers or fuel additives?
- Thermal analysis : Use differential scanning calorimetry (DSC) to measure oxidative induction time (OIT) under isothermal conditions (e.g., 150°C in air).
- Fuel additive studies : Blend the diester (1–5% wt.) into diesel fuel and measure peroxide formation via Rancimat testing (ASTM D2274) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
